molecular formula C9H7NO3 B144901 Methyl benzo[d]oxazole-4-carboxylate CAS No. 128156-54-7

Methyl benzo[d]oxazole-4-carboxylate

Cat. No.: B144901
CAS No.: 128156-54-7
M. Wt: 177.16 g/mol
InChI Key: XYHIHNFBMYROIE-UHFFFAOYSA-N
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Description

Methyl benzo[d]oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. It features a benzene ring fused to an oxazole ring, with a carboxylate group attached at the 4-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with diethyl oxalate, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl benzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different functionalized oxazole compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Methyl benzo[d]oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl benzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects such as reduced inflammation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Similar structure but lacks the carboxylate group.

    Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.

    Thiazole: Similar heterocyclic compound with sulfur instead of oxygen.

Uniqueness

Methyl benzo[d]oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylate group at the 4-position enhances its solubility and allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1,3-benzoxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHIHNFBMYROIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562226
Record name Methyl 1,3-benzoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128156-54-7
Record name Methyl 1,3-benzoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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